molecular formula C5H4N4O2 B13115677 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Katalognummer: B13115677
Molekulargewicht: 152.11 g/mol
InChI-Schlüssel: VYALKXPHIGSPRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of aminomethylenemalonates with aminoazoles. This reaction typically requires high temperatures or microwave activation to proceed efficiently . Another method involves the reaction of thiouracil with hydrazonoyl chlorides, which leads to the formation of the desired triazolopyrimidinone under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and disrupting the cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.

Eigenschaften

Molekularformel

C5H4N4O2

Molekulargewicht

152.11 g/mol

IUPAC-Name

5-hydroxy-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-2-6-8-5(9)7-3/h1-2,11H,(H,7,8,10)

InChI-Schlüssel

VYALKXPHIGSPRU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=NN=C2NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.